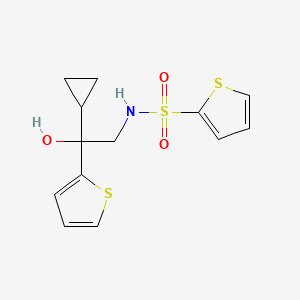

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c15-13(10-5-6-10,11-3-1-7-18-11)9-14-20(16,17)12-4-2-8-19-12/h1-4,7-8,10,14-15H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXUHMCAGDGPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 347.43 g/mol. The IUPAC name for this compound is N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-thiophene-2-sulfonamide. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications.

| Property | Value |

|---|---|

| Chemical Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| IUPAC Name | N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-thiophene-2-sulfonamide |

| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |

| InChIKey | VAUADRPCBRZUIG-GOSISDBHSA-N |

Synthesis

The synthesis of this compound involves multi-step organic reactions. Typically, the process begins with the preparation of key intermediates such as cyclopropyl ketones and thiophene derivatives. Subsequent reactions may include aldol condensation, cyclization, and amide formation to yield the final product. The optimization of these synthetic routes is crucial for enhancing yield and purity in industrial settings.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain thiophene-based sulfonamides can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (MEL), and leukemia cell lines (CEM-C7) .

Table: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MEL | 1.20 | Cell cycle arrest at G0-G1 phase |

| CEM-C7 | 0.75 | Disruption of DNA duplication |

Antibacterial Activity

This compound also demonstrates promising antibacterial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, potentially through mechanisms involving the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Table: Summary of Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |

| S. aureus | 16 µg/mL | Enzyme inhibition |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Enzyme Inhibition : The sulfonamide group may interact with bacterial enzymes critical for survival, thereby exerting antibacterial effects.

Case Studies

Several case studies have highlighted the efficacy of thiophene-based sulfonamides in clinical settings:

-

Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours.

"The results suggest that N-(2-cyclopropyl...) has potential as a therapeutic agent against breast cancer."

-

Antibacterial Efficacy : In a clinical trial assessing the antibacterial properties against resistant strains of E. coli, the compound showed a significant reduction in bacterial load compared to control groups.

"The findings indicate that this sulfonamide could be a viable option for treating resistant infections."

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares its sulfonamide backbone with several analogs, but differences in substituents lead to variations in properties. Key comparisons include:

Table 1: Structural Comparison of Sulfonamide Derivatives

*Estimated based on structural components.

Key Observations :

- The hydroxyl and cyclopropyl groups in the target compound may enhance polarity and metabolic stability compared to analogs with methoxy or cyano groups .

Key Observations :

Spectroscopic and Analytical Comparisons

- NMR Data : The methoxyphenyl derivative shows distinct ¹H NMR signals for aromatic protons (δ 7.3–6.8 ppm) and methoxy groups (δ 3.8 ppm). The target compound’s cyclopropyl and hydroxyl groups would likely produce unique shifts in the δ 1.0–2.5 (cyclopropyl) and δ 4.5–5.5 (hydroxyl) regions.

- Infrared Spectroscopy : All compounds exhibit sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiophene C-S/C=C vibrations (~3100–2800 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are efficient for introducing thiophene and cyclopropyl groups. For example, using Pd(II) catalysts (e.g., dichlorobis(triphenylphosphine)palladium), copper iodide, and triethylamine in THF under microwave irradiation (60°C, 10 min) enables controlled coupling . Precursor thiophene-2-sulfonyl chloride (moisture-sensitive, stored under inert gas) is critical for sulfonamide formation .

- Optimization : Varying solvent polarity (e.g., THF vs. DMF), catalyst loading, and reaction time can improve yields. DFT calculations (e.g., B3LYP functional) help predict transition states and stabilize intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Characterization :

- NMR : H/C NMR to confirm regiochemistry of thiophene and cyclopropane groups.

- HPLC : ≥98% purity verification, especially for biological assays .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., 405.34 g/mol for related thiophene-sulfonamide derivatives) .

- X-ray Crystallography : Resolve stereochemistry of the hydroxycyclopropyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of the cyclopropyl-thiophene moiety in this compound?

- Approach : Use hybrid functionals (e.g., B3LYP with exact exchange terms) to model electron distribution and orbital interactions. Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to validate structural features .

- Applications : Predict reactivity in nucleophilic/electrophilic substitutions, such as sulfonamide hydrolysis or cyclopropane ring-opening under acidic conditions .

Q. What strategies resolve contradictions in biological activity data for thiophene-sulfonamide derivatives?

- Case Study : If conflicting results arise in enzyme inhibition assays:

- Experimental Replication : Standardize assay conditions (pH, temperature) and validate compound solubility using co-solvents (e.g., DMSO ≤0.1%) .

- Structure-Activity Relationship (SAR) : Compare with analogs like 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide to isolate functional group contributions .

- Data Analysis : Multivariate regression models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

- Methods :

- LogP Calculations : Estimate lipophilicity (e.g., using Molinspiration or ACD/Labs).

- Molecular Dynamics (MD) : Simulate membrane partitioning using force fields (e.g., CHARMM).

- In Silico BBB Prediction : Tools like SwissADME to prioritize candidates with optimal polar surface area (<90 Ų) .

Experimental Design & Troubleshooting

Q. What are common pitfalls in synthesizing the hydroxycyclopropyl-thiophene core, and how are they mitigated?

- Challenges :

- Cyclopropanation Side Reactions : Unintended ring-opening due to acidic protons.

- Mitigation : Use milder reagents (e.g., trimethylsulfoxonium iodide instead of diazomethane) .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) to separate diastereomers .

Q. How to address low yields in sulfonamide coupling reactions?

- Solutions :

- Activate sulfonyl chloride precursors with DMAP or pyridine to enhance nucleophilicity .

- Optimize stoichiometry (1.2–1.5 eq. of amine) and monitor reaction progress via TLC .

Data Interpretation & Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Best Practices :

- Report exact masses, yields, melting points, and chromatographic Rf values.

- Include NMR assignments (δ values, coupling constants) and IR peaks (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

- Example : A synthesis project must detail microwave parameters (power, pressure) and catalyst recovery methods .

Ethical & Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.